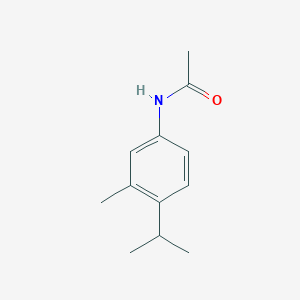

N-(4-isopropyl-3-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-isopropyl-3-methylphenyl)acetamide” is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.26948 . It is a type of acetamide, which is a family of organic compounds that share a common functional group characterized by a carbonyl group (C=O) linked to an amine group (NH2).

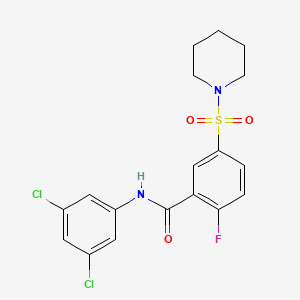

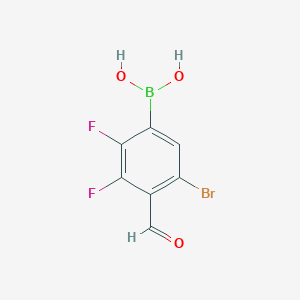

Molecular Structure Analysis

The molecular structure of “N-(4-isopropyl-3-methylphenyl)acetamide” consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom. The nitrogen atom is then bonded to a phenyl ring, which is a cyclic arrangement of carbon atoms with alternating single and double bonds. This phenyl ring is substituted at the 4-position with an isopropyl group and at the 3-position with a methyl group .Aplicaciones Científicas De Investigación

- Analgesic Properties : Researchers have explored the analgesic potential of this compound due to its structural similarity to acetaminophen (paracetamol). Investigations focus on understanding its mechanism of action and potential use as a pain-relieving agent .

- Anti-HIV Activity : Some derivatives of N-(4-isopropyl-3-methylphenyl)acetamide have been screened for anti-HIV activity. These studies aim to identify compounds that inhibit HIV replication in infected cells .

- Herbicides : N-(4-isopropyl-3-methylphenyl)acetamide derivatives have been evaluated for herbicidal properties. Researchers investigate their effectiveness in controlling weeds and unwanted plant growth .

- Building Blocks for Organic Synthesis : The compound’s unique structure makes it a valuable building block in organic synthesis. Researchers explore its reactivity and use it to create more complex molecules .

- Enzyme Inhibition : Scientists study the interaction of N-(4-isopropyl-3-methylphenyl)acetamide with enzymes. It may act as an inhibitor or modulator of specific enzymes, impacting cellular processes .

- Structure-Activity Relationship (SAR) : Researchers investigate the relationship between the compound’s structure and its biological activity. SAR studies guide the design of novel derivatives with improved properties .

- Quantum Mechanical Calculations : Theoretical studies involve quantum mechanical calculations to predict the compound’s properties, stability, and reactivity. These insights aid in understanding its behavior at the molecular level .

Pharmaceutical Research and Drug Development

Agrochemicals and Pesticides

Material Science and Organic Synthesis

Biological and Biochemical Studies

Medicinal Chemistry

Computational Chemistry and Molecular Modeling

Propiedades

IUPAC Name |

N-(3-methyl-4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8(2)12-6-5-11(7-9(12)3)13-10(4)14/h5-8H,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTSEXLQKZRATO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-isopropyl-3-methylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2912595.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2912602.png)

![Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2912603.png)

![2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)

![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912607.png)